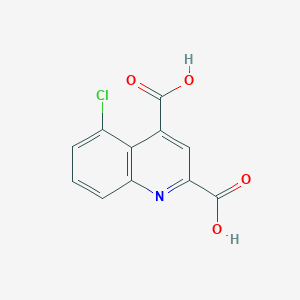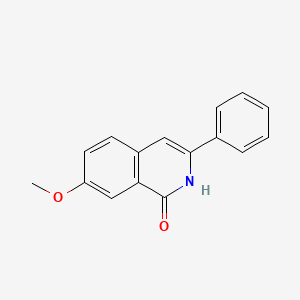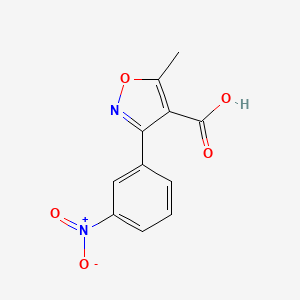
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid typically involves the nitration of oxazole derivatives. One common method includes the reaction of 5-methylisoxazole with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively, in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Scientific Research Applications
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid include other nitro-substituted oxazoles and carboxylic acid derivatives. For example:
- 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylic acid
- 5-Methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid These compounds share similar chemical properties but may differ in their biological activities and applications due to the position of the nitro group on the phenyl ring .
Properties
CAS No. |
38694-05-2 |
|---|---|
Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI Key |
WRTHFIGWWRXPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

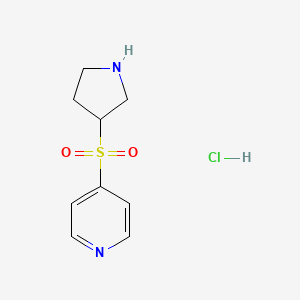
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
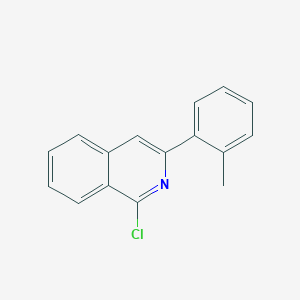

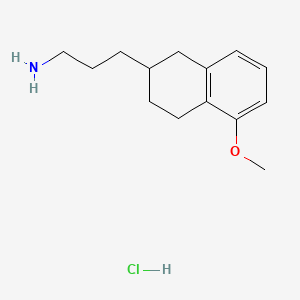
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)

